(R)-3-Aminobutanoic Acid

説明

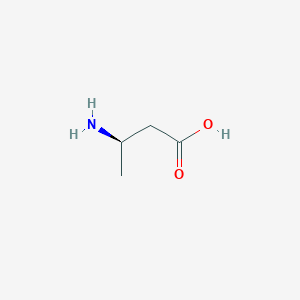

®-3-Aminobutanoic Acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a butanoic acid chain. This compound is optically active and exists in the ®-configuration, which refers to its specific three-dimensional arrangement.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: ®-3-Aminobutanoic Acid can be synthesized through the asymmetric hydrogenation of 3-aminocrotonic acid using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity.

Enzymatic Synthesis: Another method involves the use of enzymes such as transaminases, which catalyze the transfer of an amino group to a precursor molecule, resulting in the formation of ®-3-Aminobutanoic Acid.

Industrial Production Methods:

Fermentation: Industrial production often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce ®-3-Aminobutanoic Acid from simple carbon sources like glucose.

Chemical Catalysis: Large-scale production can also utilize chemical catalysis, where the precursor molecules undergo catalytic reactions under controlled conditions to yield ®-3-Aminobutanoic Acid.

Types of Reactions:

Oxidation: ®-3-Aminobutanoic Acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I) are used in substitution reactions.

Major Products Formed:

Oxidation Products: Nitrobutanoic acid, hydroxylated derivatives.

Reduction Products: Butanol, butanal.

Substitution Products: Halogenated butanoic acids, alkylated derivatives.

Chemistry:

- ®-3-Aminobutanoic Acid is used as a chiral building block in the synthesis of complex organic molecules.

- It serves as a precursor in the production of pharmaceuticals and agrochemicals.

Biology:

- This compound is studied for its role in metabolic pathways and enzyme interactions.

- It is used in the development of biosensors and bioassays.

Medicine:

- ®-3-Aminobutanoic Acid has potential therapeutic applications in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

- It is investigated for its role in modulating neurotransmitter activity and receptor interactions.

Industry:

- The compound is utilized in the production of biodegradable polymers and other environmentally friendly materials.

- It is also used in the synthesis of specialty chemicals and fine chemicals.

作用機序

®-3-Aminobutanoic Acid exerts its effects by interacting with specific molecular targets such as enzymes and receptors. Its mechanism of action involves:

Enzyme Inhibition/Activation: The compound can inhibit or activate enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells.

Receptor Binding: It can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.

Pathway Modulation: By affecting key enzymes and receptors, ®-3-Aminobutanoic Acid can modulate various cellular pathways, leading to changes in cellular function and behavior.

類似化合物との比較

(S)-3-Aminobutanoic Acid: The enantiomer of ®-3-Aminobutanoic Acid, differing in its three-dimensional arrangement.

4-Aminobutanoic Acid (Gamma-Aminobutyric Acid): A structurally similar compound with the amino group attached to the fourth carbon.

2-Aminobutanoic Acid: Another isomer with the amino group attached to the second carbon.

Uniqueness:

- ®-3-Aminobutanoic Acid is unique due to its specific ®-configuration, which imparts distinct biochemical properties and interactions.

- Its ability to selectively interact with certain enzymes and receptors makes it valuable in research and therapeutic applications.

生物活性

(R)-3-Aminobutanoic acid, commonly known as (R)-3-ABA, is an amino acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

This compound is a chiral molecule with the following chemical structure:

- Molecular Formula : C₄H₉NO₂

- Molecular Weight : 103.12 g/mol

The compound is characterized by its amine and carboxylic acid functional groups, which contribute to its biological activity.

Neuroprotective Effects

Research indicates that (R)-3-ABA exhibits neuroprotective properties. It has been shown to modulate neurotransmitter release, particularly in the context of excitotoxicity. A study demonstrated that (R)-3-ABA can reduce neuronal cell death induced by glutamate toxicity, suggesting a potential role in treating neurodegenerative diseases .

Anti-inflammatory Properties

(R)-3-ABA has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in various cell models, indicating its potential use in managing inflammatory conditions .

Metabolic Regulation

Emerging evidence suggests that (R)-3-ABA may play a role in metabolic regulation. It has been associated with increased fatty acid oxidation and improved insulin sensitivity through activation of the AMP-activated protein kinase (AMPK) pathway . This mechanism highlights its potential in treating metabolic disorders such as type 2 diabetes.

Synthesis Methods

The synthesis of (R)-3-ABA can be achieved through various methods, including enzymatic and chemical approaches. One notable method involves the use of engineered strains of Escherichia coli expressing aspartase for high-yield production. This method achieves an enantiomeric excess (ee) value of up to 99.9% with conversion rates nearing 100% within 24 hours .

| Synthesis Method | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|

| Aspartase Catalysis | 90-100 | 99.5 - 99.9 | High efficiency; short reaction time |

| Chemical Synthesis | Varies | N/A | Less efficient; more complex |

Case Studies

- Neuroprotection in Animal Models : In a controlled study involving mice, administration of (R)-3-ABA significantly reduced the severity of neurodegeneration caused by induced oxidative stress. The results indicated a marked improvement in behavioral outcomes compared to control groups .

- Metabolic Studies : A clinical trial assessed the effects of (R)-3-ABA on insulin sensitivity in overweight individuals. Participants receiving (R)-3-ABA showed improved insulin response during glucose tolerance tests compared to those receiving a placebo .

Future Perspectives

The potential applications of this compound extend into various therapeutic areas, including neurology and metabolic health. Ongoing research aims to elucidate the precise mechanisms underlying its biological effects and to explore its utility in clinical settings.

科学的研究の応用

Pharmaceutical Applications

Role in Neurological Disorders

(R)-3-Aminobutanoic acid has been investigated for its potential therapeutic applications in treating neurological disorders. Its structural similarity to neurotransmitters suggests that it may modulate neurotransmitter activity and receptor interactions, making it a candidate for developing treatments for conditions such as epilepsy and anxiety disorders .

Synthesis of Bioactive Compounds

As a chiral building block, (R)-3-ABA is utilized in synthesizing complex organic molecules and pharmaceutical intermediates. Its ability to act as a precursor in the production of various drugs enhances its importance in medicinal chemistry . For instance, it is involved in synthesizing dolutegravir, an anti-HIV drug, indicating its relevance in antiviral therapies .

Biochemical Research

Metabolic Pathways

Research indicates that (R)-3-ABA plays a significant role in metabolic pathways. It interacts with specific enzymes and receptors, influencing various biochemical processes within cells. Studies have shown its potential to inhibit or activate enzymes involved in metabolic regulation, thus altering cellular functions .

Biosensors and Bioassays

The compound is also being explored for developing biosensors and bioassays due to its interaction with biological targets. This application is particularly relevant in diagnostics and environmental monitoring, where precise detection of biomolecules is essential.

Industrial Applications

Production of Biodegradable Polymers

this compound is utilized in creating biodegradable polymers and environmentally friendly materials. Its incorporation into polymer matrices enhances the sustainability of plastic products, aligning with global efforts to reduce plastic waste .

Synthesis of Specialty Chemicals

The compound serves as a precursor in synthesizing specialty chemicals and fine chemicals used across various industries, including agriculture and cosmetics. Its versatility in chemical synthesis makes it a valuable component in industrial applications .

Case Study 1: Therapeutic Potential

A study investigated the effects of (R)-3-ABA on osteocytes under oxidative stress conditions. The findings revealed that (R)-3-ABA significantly protected osteocytes from reactive oxygen species-induced cell death, suggesting its potential use as a therapeutic agent for bone-related disorders .

Case Study 2: Synthesis Methodology

Recent advancements have focused on improving the synthesis methods of (R)-3-ABA through enzymatic processes. A novel method utilizing aspartase from Escherichia coli demonstrated high stereoselectivity and conversion rates exceeding 98%, highlighting the compound's industrial production potential . This method not only reduces costs but also improves yield, making large-scale production feasible.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceuticals | Treatment for neurological disorders | Modulates neurotransmitter activity |

| Biochemical Research | Role in metabolic pathways | Influences enzyme activity |

| Industrial Use | Production of biodegradable polymers | Enhances sustainability |

| Synthesis Methodology | Enzymatic synthesis improvements | High stereoselectivity (>98% conversion) |

特性

IUPAC Name |

(3R)-3-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBBZSWEGYTPG-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420710 | |

| Record name | (3R)-3-Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3775-73-3 | |

| Record name | (-)-3-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3775-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-aminobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the starting material used to synthesize (R)-3-Aminobutanoic Acid in the research?

A1: The research highlights the use of (S)-4-methyloxetan-2-one (also known as β-butyrolactone) as a starting material for synthesizing this compound. [] This is notable because (S)-4-methyloxetan-2-one is readily derived from the biopolymer (R)-polyhydroxybutyrate (PHB). [] Utilizing a bio-based starting material like PHB offers potential advantages in terms of sustainability and renewable resource utilization for chemical synthesis.

Q2: How does the research leverage the reactivity of specific chemical functionalities for the synthesis?

A2: The synthesis strategy capitalizes on the susceptibility of both (S)-4-methyloxetan-2-one (a β-lactone) and (6R)-2,6-dimethyl-2-ethoxy-1,3-dioxan-4-one (a 1,3-dioxanone) to SN2 ring-opening reactions. [] This allows for the introduction of various nucleophiles, such as amines and sulfur-containing compounds, leading to the formation of different derivatives of this compound. [] This approach showcases the importance of understanding and utilizing specific chemical reactions and functional group transformations in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。